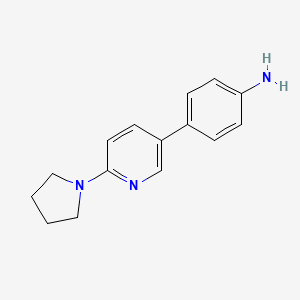

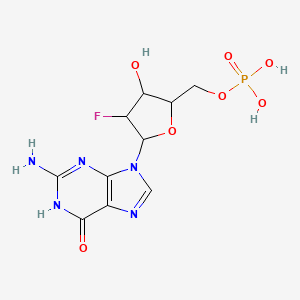

5'-Guanylic acid, 2'-deoxy-2'-fluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide guanylique 5', 2'-désoxy-2'-fluoro- est un analogue de nucléotide modifié. Il est structurellement similaire à l'acide guanylique, mais avec un atome de fluor remplaçant le groupe hydroxyle en position 2' du sucre ribose. Cette modification confère au composé des propriétés chimiques et biologiques uniques, ce qui le rend précieux dans diverses applications de recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide guanylique 5', 2'-désoxy-2'-fluoro- implique généralement la fluoration de la 2'-désoxyguanosine suivie d'une phosphorylation. La fluoration peut être réalisée à l'aide de réactifs tels que le trifluorure de diéthylaminosulfure (DAST) ou d'autres agents fluorants dans des conditions contrôlées. Le produit phosphorylé est ensuite purifié à l'aide de techniques chromatographiques pour obtenir le composé souhaité .

Méthodes de production industrielle

La production industrielle de l'acide guanylique 5', 2'-désoxy-2'-fluoro- suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), sont utilisées pour garantir que le composé répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

L'acide guanylique 5', 2'-désoxy-2'-fluoro- subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de fluor peut participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes en raison de la stabilité conférée par l'atome de fluor.

Phosphorylation et déphosphorylation : Le groupe phosphate peut être ajouté ou supprimé dans des conditions spécifiques.

Réactifs et conditions courants

Agents fluorants : Trifluorure de diéthylaminosulfure (DAST) pour la fluoration.

Agents oxydants : Peroxyde d'hydrogène ou autres agents oxydants doux.

Agents réducteurs : Borohydrure de sodium pour les réactions de réduction.

Réactifs de phosphorylation : Chlorure de phosphoryle ou autres agents de phosphorylation.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés phosphorylés et déphosphorylés, ainsi que des analogues substitués en fonction des réactifs et des conditions spécifiques utilisés .

Applications de recherche scientifique

L'acide guanylique 5', 2'-désoxy-2'-fluoro- a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de nucléotides et d'oligonucléotides modifiés.

Biologie : Employé dans des études de structure et de fonction de l'ADN et de l'ARN en raison de sa capacité à imiter les nucléotides naturels.

Médecine : Étudié pour son potentiel dans les thérapies antivirales, en particulier contre le virus de l'hépatite C, en raison de sa capacité à inhiber l'ARN polymérase virale.

Industrie : Utilisé dans le développement de tests diagnostiques et comme étalon dans les techniques analytiques.

Mécanisme d'action

Le mécanisme d'action de l'acide guanylique 5', 2'-désoxy-2'-fluoro- implique son incorporation dans les acides nucléiques, où il peut interférer avec les processus cellulaires normaux. L'atome de fluor en position 2' améliore la stabilité du composé et sa résistance à la dégradation enzymatique. Cette modification lui permet d'agir comme un inhibiteur compétitif de l'ARN polymérase ARN-dépendante virale, inhibant ainsi la réplication virale .

Applications De Recherche Scientifique

5’-Guanylic acid, 2’-deoxy-2’-fluoro- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.

Biology: Employed in studies of DNA and RNA structure and function due to its ability to mimic natural nucleotides.

Medicine: Investigated for its potential in antiviral therapies, particularly against hepatitis C virus, due to its ability to inhibit viral RNA polymerase.

Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.

Mécanisme D'action

The mechanism of action of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This modification allows it to act as a competitive inhibitor of viral RNA-dependent RNA polymerase, thereby inhibiting viral replication .

Comparaison Avec Des Composés Similaires

Composés similaires

5'-Monophosphate de 2'-désoxyguanosine : Structure similaire mais sans l'atome de fluor.

2'-Désoxy-2'-fluoro-2'-C-méthylcytidine : Un autre analogue de nucléotide fluoré ayant des propriétés antivirales.

5'-Monophosphate de 2'-désoxyadénosine : Un analogue de la désoxyadénosine utilisé dans des applications de recherche similaires.

Unicité

L'acide guanylique 5', 2'-désoxy-2'-fluoro- est unique en raison de la présence de l'atome de fluor, qui confère une stabilité accrue et une résistance à la dégradation enzymatique. Cela le rend particulièrement précieux dans la recherche antivirale et dans d'autres applications où la stabilité est cruciale .

Propriétés

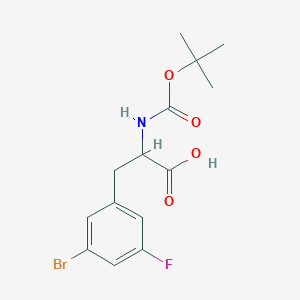

Formule moléculaire |

C10H13FN5O7P |

|---|---|

Poids moléculaire |

365.21 g/mol |

Nom IUPAC |

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13FN5O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18) |

Clé InChI |

ZTDPJNQLNRZPCT-UHFFFAOYSA-N |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)